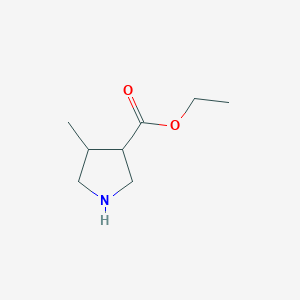

Ethyl 4-methylpyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methylpyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methylpyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 4-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

Indole derivatives: Although structurally different, indole derivatives also have significant biological and medicinal applications

List of Similar Compounds

- Pyrrolidinone

- Pyrrolone

- Indole derivatives

Biological Activity

Ethyl 4-methylpyrrolidine-3-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an ethyl ester group and a methyl group at the fourth position. Its molecular formula is C₇H₁₃NO₂, with a molar mass of approximately 155.19 g/mol. The compound is typically a colorless liquid with a distinctive odor, and its structure allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound can act as a ligand, influencing enzymatic activity through:

- Enzyme Inhibition : this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways and physiological responses within cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens, including antibiotic-resistant strains. This makes it a candidate for further investigation in the development of new antimicrobial agents.

- Neuroprotective Effects : Some derivatives of this compound have shown potential neuroprotective effects in preliminary studies. However, comprehensive research is necessary to elucidate the exact mechanisms and therapeutic potentials.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving multi-step organic reactions. Common approaches include:

- Conventional Organic Synthesis : Utilizing various reagents and solvents to construct the pyrrolidine framework.

- Green Chemistry Approaches : Recent advancements highlight mechanochemical processes that enhance yield and reduce environmental impact.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited influenza virus neuraminidase, showcasing its potential as an antiviral agent. The effectiveness was quantified using the MTT assay to measure cytopathogenic effects .

- Comparative Analysis : Research comparing this compound with other chiral compounds revealed differences in reactivity and selectivity in enzymatic reactions, emphasizing its unique properties in pharmaceutical applications .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various pathogens, including resistant strains |

| Neuroprotective | Potential protective effects on neuronal cells; further research needed |

| Enzyme Inhibition | Modulates enzymatic activities by binding to active sites |

| Receptor Modulation | Alters cellular signaling pathways through receptor interactions |

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl 4-methylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

TVTNJIINRHALKA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNCC1C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.